ISPA-28 - 1006335-39-2

ISPA-28

Catalog Number: EVT-255227
CAS Number: 1006335-39-2
Molecular Formula: C21H24N6O3
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Specific PSAC antagonist that blocks channels from only the Dd2 parasite line; High Quality Biochemicals for Research Uses

5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and its Transition Metal Complexes

    Compound Description: This compound is a complex N-heterocyclic ligand incorporating an antipyrine moiety. The research focuses on synthesizing and characterizing this ligand and its transition metal complexes []. These complexes were found to exhibit antimicrobial, antimycobacterial, and cytotoxic activities [].

2-Thioxothiazole Derivatives Containing Antipyrine Moiety

    Compound Description: These derivatives, specifically mentioned is 2-cyano-N-(4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-2H-pyrazol-4-yl)-2-thioxothiazol-3(2H)-yl)acetamide, are synthesized using 4-(2-chloroacetyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one as a key starting material []. These compounds serve as versatile intermediates for synthesizing various heterocyclic systems like 2-oxo-1,2-dihydropyridines, 2-oxo-2H-pyrans, 2,4-diaminothiophenes, and pyrazolo[5,1-c][1,2,4]triazines, all incorporating the antipyrine moiety [].

Ethyl 3-(1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxo-3H-pyrazol-4-yl)aminoacrylate and 2-cyano-N-[(1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxo-3H-pyrazol-4-yl)]acetamide

    Compound Description: These compounds are synthesized by condensing 4-aminoantipyrine with ethyl acetoacetate, ethyl benzoylacetate, and ethyl cyanoacetate []. They are used as intermediates in the synthesis of pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]-1,2,4-triazines, all bearing the antipyrine moiety [].

3-aryl-2-[1-ethoxycarbonyl-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono-2-propylidene]hydrazino-4(3H)-quinazolinones

    Compound Description: This series of compounds, containing the antipyrine moiety, were synthesized and evaluated for their anti-inflammatory activity [].

1,3-Oxazepine Derivatives Containing Pyrazolone Moiety

    Compound Description: These derivatives are synthesized via a [2+5] cycloaddition reaction using imine derivatives of 4-aminoantipyrine and various cyclic anhydrides [].

Source and Classification

ISPA-28 was derived from inhibitor screens that identified it as an isolate-specific PSAC antagonist. Its classification falls under small organic molecules that exhibit selective inhibitory effects on ion channels associated with certain strains of Plasmodium falciparum, particularly those related to the Dd2 genetic background. The compound has been characterized through various biochemical assays and genetic studies, confirming its specificity and mechanism of action against the parasite's nutrient channels.

Synthesis Analysis

Methods and Technical Details

The synthesis of ISPA-28 involves organic chemistry techniques that focus on creating small molecules capable of interacting with specific biological targets. While detailed synthetic pathways for ISPA-28 are not extensively documented in the available literature, its development likely follows standard protocols for small molecule synthesis, including:

  1. Reagent Selection: Choosing appropriate starting materials that can be transformed into the desired compound through various chemical reactions.
  2. Reaction Conditions: Optimizing temperature, solvent, and reaction time to maximize yield and purity.
  3. Purification Techniques: Employing chromatography or crystallization methods to isolate ISPA-28 from reaction mixtures.
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

ISPA-28 primarily functions through competitive inhibition of PSAC-mediated nutrient uptake in malaria-infected cells. The primary reaction involves:

  • Binding to PSAC: ISPA-28 competes with natural substrates for binding sites on the Plasmodium falciparum PSAC.
  • Inhibition Mechanism: Upon binding, ISPA-28 effectively blocks ion flow through the channel, leading to reduced nutrient absorption by infected erythrocytes.

Quantitative trait locus analysis has shown significant correlations between ISPA-28 efficacy and specific genetic markers within the clag3 gene family, indicating a complex interplay between genetics and drug action.

Mechanism of Action

Process and Data

The mechanism of action for ISPA-28 involves:

  1. Target Identification: The compound selectively binds to the CLAG3.1 protein variant expressed in the Dd2 strain of Plasmodium falciparum.
  2. Channel Blockade: By binding to this protein, ISPA-28 inhibits channel activity, thereby reducing osmotic lysis kinetics in sorbitol uptake assays.
  3. Genetic Implications: Variations in clag3 genes influence the sensitivity of PSAC to ISPA-28, highlighting its potential use in genetic mapping studies.

Data from various studies indicate that even minor changes in CLAG3 expression can significantly alter ISPA-28's efficacy, demonstrating a nuanced relationship between molecular structure and biological function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical and chemical properties of ISPA-28 are not extensively documented, compounds like it typically exhibit:

  • Solubility: Soluble in organic solvents commonly used in biological assays.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Further characterization would require detailed spectroscopic analysis (e.g., NMR or mass spectrometry) to elucidate its full profile.

Applications

Scientific Uses

ISPA-28 serves several scientific purposes:

  1. Research Tool: It is utilized as a tool for studying nutrient transport mechanisms in malaria parasites.
  2. Genetic Studies: Its selective inhibition allows researchers to map genetic variations affecting channel function.
  3. Potential Therapeutic Development: Insights gained from ISPA-28's action may inform future drug design efforts aimed at combating malaria by targeting similar pathways.
Molecular Mechanisms of clag3-Associated Channel Inhibition

Role of CLAG3 in Plasmodial Surface Anion Channel (PSAC) Functionality

CLAG3 (cytoadherence-linked asexual gene 3) proteins are parasite-encoded components essential for the formation and function of the Plasmodial Surface Anion Channel (PSAC) on erythrocytes infected with Plasmodium falciparum. PSAC is a broad-selectivity ion channel induced by the parasite in the host erythrocyte membrane, enabling the uptake of diverse solutes critical for intracellular parasite survival, including sugars, amino acids, vitamins, and organic cations [1] [3] [5]. Genetic ablation of clag3 genes abolishes PSAC activity and severely impairs parasite growth under physiological nutrient conditions, confirming their non-redundant role in nutrient acquisition [3] [10]. CLAG3 is synthesized in late asexual stages, packaged into merozoite rhoptries, and trafficked to the host erythrocyte membrane following invasion [8] [10]. Biochemical studies reveal two distinct pools within infected erythrocytes:

  • A soluble, alkaline-extractable fraction
  • A protease-resistant integral membrane fraction embedded in the host membrane [8] [10]

CLAG3 exhibits parasite-dependent polymorphisms in extracellular domains, contributing to observed variations in PSAC inhibitor sensitivity across P. falciparum strains. Protease susceptibility assays confirm that extracellular loops of CLAG3 are surface-exposed and directly influence solute permeation [8]. The channel’s small unitary conductance (~20 pS in 1.1 M Cl⁻), inward rectification, and anion selectivity (SCN⁻ > I⁻ > Br⁻ > Cl⁻) are conserved across Plasmodium species, indicating CLAG3’s fundamental role in forming the pore or regulating its architecture [1] [5] [7].

Table 1: Functional Characteristics of PSAC Governed by CLAG3

PropertyValue/ObservationMethod of DeterminationSignificance
Single-Channel Conductance~20 pS (1.1 M Cl⁻)Cell-attached patch-clampDefines unitary ion flux rate
Ion SelectivitySCN⁻ > I⁻ > Br⁻ > Cl⁻Whole-cell patch-clampAnion preference governs solute uptake efficiency
Inhibitor SensitivityStrain-dependent (e.g., Dd2 vs. HB3)Osmotic lysis assaysReflects CLAG3 polymorphisms
Subcellular LocalizationHost erythrocyte membraneProtease protection assaysDirect access to plasma nutrients
Essentiality for GrowthCritical in low-nutrient media (e.g., PGIM)Knockout phenotype analysisValidates therapeutic target potential

ISPA-28 Binding Dynamics to CLAG3: Structural and Kinetic Analyses

ISPA-28 (isolate-specific PSAC antagonist 28) is a potent small-molecule inhibitor exhibiting parasite line-specific activity. It blocks PSAC on erythrocytes infected with the Dd2 strain with an affinity (K₀.₅ = 56 ± 5 nM) ~800-fold higher than on those infected with the HB3 strain (K₀.₅ = 43 ± 2 μM) [1] [3]. This selectivity enabled genetic mapping via the Dd2 × HB3 cross, which identified a single locus on chromosome 3 harboring the clag3 genes as determinants of ISPA-28 efficacy (LOD score = 12.6) [1] [7]. Transfection experiments swapping clag3 alleles between strains confirmed that ISPA-28 sensitivity is transferred with the gene, establishing CLAG3 as the molecular target [1] [8].

Kinetic analyses reveal ISPA-28 acts as a pore-blocking inhibitor with direct effects on channel gating:

  • Single-channel patch-clamp recordings show ISPA-28 induces long-duration closings exclusively in Dd2 PSAC, without altering intrinsic gating kinetics [1].
  • Dose-response curves for sorbitol, alanine, proline, and phenyl-trimethylammonium uptake inhibition align, indicating a shared binding site for diverse solutes [1].
  • Site-directed mutagenesis identified residue L1115F in an extracellular loop of CLAG3 as critical for high-affinity ISPA-28 binding. Dd2 parasites carry the phenylalanine variant (F1115), while HB3 carries leucine (L1115). Mutagenesis of L1115F in HB3 CLAG3 confers Dd2-like inhibitor sensitivity [8].

Protease protection assays demonstrate that ISPA-28 binding shields CLAG3 from chymotrypsin cleavage at extracellular sites, confirming direct ligand-receptor interaction [8]. This binding stabilizes a closed-channel conformation, reducing solute permeation.

Table 2: Key Genetic and Biochemical Determinants of ISPA-28 Binding

DeterminantEffect on ISPA-28 ActivityExperimental Approach
clag3.1 vs. clag3.2Allele-specific inhibition (Dd2 clag3.1 sensitive)Genetic mapping, DNA transfection
L1115F Mutation (HB3→Dd2)Converts low-affinity site to high-affinitySite-directed mutagenesis
Extracellular ProteolysisCleavage reduces PSAC activity; ISPA-28 protects CLAG3Chymotrypsin susceptibility assays
clag2/clag8 KnockoutsCompensatory increases in PSAC activity via clag3 upregulationCRISPR/Cas9, solute uptake assays

Allosteric Modulation of PSAC Permeability by ISPA-28

While ISPA-28 acts primarily as a pore blocker, its effects manifest through allosteric disruption of channel function. Allosteric modulators bind at sites topographically distinct from the orthosteric (solute translocation) site, inducing conformational changes that alter channel activity [6]. ISPA-28 exhibits characteristics consistent with negative allosteric modulation:

  • Probe-dependent efficacy: Inhibition varies with the solute studied, suggesting ISPA-28 binding alters the pore’s conformational landscape differently for structurally distinct permeants [1] [6].
  • State-dependent gating modification: ISPA-28 introduces a new population of long closed states in single-channel recordings without affecting intrinsic short closures, indicating stabilization of a non-conducting conformation [1].
  • Paralog compensation: Knockouts of non-clag3 paralogs (clag2 or clag8) upregulate clag3 expression and increase PSAC-mediated solute uptake. ISPA-28 retains inhibitory activity in these lines but with shifted dose-response curves, suggesting its binding site is preserved while allosteric coupling to the pore may be modulated [10].

The L1115F polymorphism acts as an allosteric switch governing inhibitor sensitivity. The phenylalanine side chain in Dd2 CLAG3 likely stabilizes a receptor conformation with higher affinity for ISPA-28 or enhances allosteric coupling to the pore. In HB3 (L1115), this switch favors a low-affinity state. This model explains why ISPA-28 discriminates between parasite lines despite conserved pore properties and provides a framework for designing allosteric inhibitors targeting variant CLAG3 residues.

Compared to classical orthosteric PSAC inhibitors (e.g., furosemide analogs), ISPA-28’s allosteric effects offer advantages:

  • Greater selectivity due to strain-specific polymorphisms in allosteric sites
  • Reduced susceptibility to competitive displacement by physiological solutes
  • Potential for probe-specific tuning of nutrient uptake without complete channel blockade [3] [6]

Table 3: Comparative Pharmacology of PSAC Inhibitors

Inhibitor ClassMechanismAffinity RangeStrain SpecificityKey Reference
ISPA-28Allosteric pore blocker56 nM (Dd2) - 43 µM (HB3)High (clag3-dependent) [1]
Furosemide analogsOrthosteric pore blockerLow µMLow [3]
Phlorizin derivativesCompetitive substrate inhibitorMid µMModerate [3]
ISPA-compound libraryVariable (screening-derived)nM - µMVariable [1]

Properties

CAS Number

1006335-39-2

Product Name

ISPA-28

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28)

InChI Key

YMLINDVVJXDIRW-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Synonyms

N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-Isoxazolecarboxamide; ISPA28

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.